molecular formula C6H3Cl3O3S B2453221 2,5-Dichloro-4-hydroxybenzene-1-sulfonyl chloride CAS No. 71292-90-5

2,5-Dichloro-4-hydroxybenzene-1-sulfonyl chloride

Cat. No. B2453221
Key on ui cas rn: 71292-90-5
M. Wt: 261.5
InChI Key: LHJRLFNGLLFHQN-UHFFFAOYSA-N
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Patent
US07148236B2

Procedure details

2,5-Dichlorophenol (1.00 g, 6.17 mmol) was gradually added to chorosulfonic acid (2 mL, 30.85 mmol) at 0° C. Then it was heated at 80° C. for 1 hour. Then it was cooled at room temperature and poured onto crushed ice. Then ethyl acetate was added. The layers were separated and the aqueous phase was extracted with ethyl acetate. The combined organic phase was dried over MgSO4, filtered and concentrated in vacuo to give 1.30 g (81%) of the title compound as a white solid, which was used in the next reaction without further purification.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
81%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([Cl:8])=[CH:4][C:3]=1[OH:9].[Cl:10][S:11](O)(=[O:13])=[O:12]>C(OCC)(=O)C>[Cl:8][C:5]1[CH:4]=[C:3]([OH:9])[C:2]([Cl:1])=[CH:7][C:6]=1[S:11]([Cl:10])(=[O:13])=[O:12]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=C(C=C(C=C1)Cl)O
Name
Quantity
2 mL
Type
reactant
Smiles
ClS(=O)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Then it was cooled at room temperature
ADDITION
Type
ADDITION
Details
poured
CUSTOM
Type
CUSTOM
Details
onto crushed ice
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phase was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=C(C(=C1)O)Cl)S(=O)(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1.3 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 80.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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